6-(Octadecylthio)purine: Chemical Structure, Physical Properties, and Advanced Applications in Nanomedicine and Surface Chemistry
6-(Octadecylthio)purine: Chemical Structure, Physical Properties, and Advanced Applications in Nanomedicine and Surface Chemistry
Audience: Researchers, Materials Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
As a Senior Application Scientist, I often encounter the challenge of adapting highly active, yet physically limited, small molecules for advanced applications. 6-Mercaptopurine (6-MP) is a classic example: a potent antineoplastic and immunosuppressive agent that suffers from poor cellular permeability and rapid enzymatic degradation[1]. By synthetically conjugating an 18-carbon alkyl chain to the thiol group, we generate 6-(Octadecylthio)purine (CAS: 122714-66-3)[2].
This modification is not merely a structural curiosity; it is a calculated engineering choice. The addition of the octadecyl tail fundamentally alters the molecule's physical properties, transforming a hydrophilic drug into a highly lipophilic amphiphile. This whitepaper dissects the chemical structure of 6-(Octadecylthio)purine and provides field-proven, self-validating protocols for its two primary applications: liposomal drug delivery and anti-corrosion self-assembled monolayers (SAMs) .
Chemical Structure & Quantitative Physical Properties
The architecture of 6-(Octadecylthio)purine consists of two distinct domains:
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The Pharmacophore/Binding Head: The bicyclic purine ring (pyrimidine fused to an imidazole), which provides multiple nitrogen atoms capable of hydrogen bonding (in biological systems) or coordinate covalent bonding (in metal surface chemistry)[3].
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The Lipophilic Tail: A linear C18 alkane chain attached via a robust thioether linkage. This tail drives van der Waals interactions, enabling lipid bilayer insertion or dense monolayer packing.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 6-(Octadecylthio)-1H-purine | Standard IUPAC nomenclature. |
| CAS Registry Number | 122714-66-3 | Unique identifier for the monothio derivative[2]. |
| Molecular Formula | C23H40N4S | Reflects the addition of the C18 chain to the purine core. |
| Molecular Weight | 404.66 g/mol | Crosses the threshold for typical small-molecule liposomes. |
| Hydrogen Bond Donors | 1 | Located at the N-H of the purine imidazole ring[4]. |
| Hydrogen Bond Acceptors | 3 | Available nitrogen lone pairs on the purine ring. |
| Solubility Profile | Insoluble in H2O ; Soluble in DCM, CHCl3 , THF | Dictates the necessity for organic solvents during synthesis and formulation. |
Synthesis Methodology
The synthesis of 6-(Octadecylthio)purine relies on a nucleophilic substitution ( SN2 ) reaction. The protocol below is designed to maximize yield while preventing unwanted N-alkylation on the purine ring.
Caption: Workflow for the nucleophilic substitution synthesis of 6-(Octadecylthio)purine.
Step-by-Step Protocol: Synthesis & Validation
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Rationale & Causality: We utilize Potassium Carbonate ( K2CO3 ) as a mild base. It is strong enough to deprotonate the thiol group ( pKa≈7.8 ) to form a highly nucleophilic thiolate anion, but mild enough to avoid deprotonating the purine nitrogen atoms, thereby directing the octadecyl chain strictly to the sulfur atom.
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Preparation: Suspend 10 mmol of 6-mercaptopurine monohydrate in 50 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
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Deprotonation: Add 12 mmol of anhydrous K2CO3 . Stir at room temperature for 30 minutes. The solution will transition to a clear yellow as the thiolate anion forms.
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Alkylation: Dissolve 11 mmol of 1-bromooctadecane in 20 mL of DMF. Add this dropwise to the reaction flask over 15 minutes.
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Thermal Activation: Elevate the temperature to 80°C and reflux for 12 hours.
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Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Dichloromethane:Methanol 9:1). The disappearance of the baseline 6-MP spot and the emergence of a high- Rf spot confirms the formation of the lipophilic product.
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Workup & Purification: Pour the cooled mixture into 200 mL of ice-cold distilled water. The high lipophilicity of the C18 chain forces the product to precipitate. Filter, wash with water, and recrystallize from hot absolute ethanol.
Application 1: Nanomedicine & Drug Delivery
Unmodified 6-MP is severely limited by its rapid clearance and dose-limiting bone marrow toxicity[5]. By utilizing 6-(Octadecylthio)purine, researchers can formulate 1 that shield the active purine[1].
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Causality in Formulation: The C18 tail acts as a lipid anchor. When mixed with phospholipids (e.g., DPPC) during liposome extrusion, the octadecyl chain spontaneously inserts into the hydrophobic lipid bilayer, exposing the purine ring at the aqueous interface. This shifts cellular uptake from inefficient active transport to highly efficient endocytosis.
Caption: Intracellular delivery and activation pathway of liposomal 6-(Octadecylthio)purine.
Application 2: Surface Chemistry & Corrosion Inhibition
Beyond pharmacology, purine derivatives are exceptional 3[3]. 6-(Octadecylthio)purine takes this a step further by forming densely packed Self-Assembled Monolayers (SAMs).
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Causality in Protection: The purine nitrogens chemisorb to the empty d-orbitals of the copper surface. Simultaneously, the C18 chains align parallel to one another via van der Waals forces, creating a crystalline, hydrophobic barrier that physically blocks water and chloride ions from reaching the metal[3].
Step-by-Step Protocol: SAM Preparation on Copper
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Substrate Activation: Polish copper coupons with 2000-grit SiC paper. Ultrasonicate in acetone and ethanol for 10 minutes each.
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Oxide Removal (Critical Step): Immerse the copper in 1 M HCl for 30 seconds. Causality: This removes the native CuO/Cu2O passivation layer. The purine ring requires a zero-valent Cu(0) surface to form a strong coordinate bond. Without this step, the molecule will only weakly physisorb.
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Monolayer Assembly: Immediately submerge the activated copper into a 1 mM solution of 6-(Octadecylthio)purine in absolute ethanol. Incubate at room temperature for 24 hours to allow the C18 chains to achieve maximum thermodynamic packing density.
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Post-Treatment & Validation: Rinse the substrate with pure ethanol to remove unbound multilayers. Dry under a stream of N2 .
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Self-Validation (Goniometry): Measure the water contact angle. A successful, tightly packed C18 SAM will yield a contact angle >110∘ , confirming the surface has been rendered highly hydrophobic.
Conclusion
The transformation of 6-mercaptopurine into 6-(Octadecylthio)purine via C18-alkylation is a masterclass in applied physical chemistry. Whether the goal is to bypass the pharmacokinetic limitations of leukemia treatments via lipid-anchored nanocarriers[1], or to engineer impenetrable hydrophobic barriers on industrial metals[3], the predictable behavior of the octadecyl tail combined with the reactive purine head makes this compound an invaluable tool for modern researchers.
References
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ChemWhat - "6-(octadecylthio)purine CAS#: 122714-66-3 Chemical and Physical Properties". ChemWhat Database.[Link]
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MDPI (Pharmaceutics) - "Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine". MDPI.[Link]
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International Journal of Electrochemical Science - "Copper Corrosion Inhibitors. Period 2008-2014. A Review". ElectrochemSci.[Link]
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ResearchGate - "Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities". ResearchGate.[Link]
Sources
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